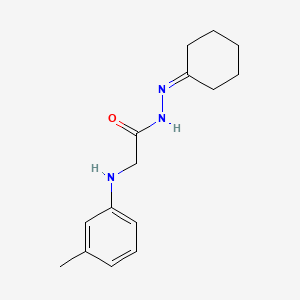

N'-Cyclohexylidene-2-(3-toluidino)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

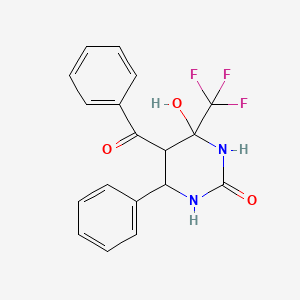

N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid ist eine organische Verbindung mit der Summenformel C15H21N3O. Es ist ein Derivat von Acetohydrazid und zeichnet sich durch das Vorhandensein einer Cyclohexyliden- und einer Toluidino-Gruppe aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen Cyclohexanon und 2-(3-Toluidino)acetohydrazid. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines sauren Katalysators wie Salzsäure durchgeführt, um die Bildung der Cyclohexyliden-Gruppe zu erleichtern. Das Reaktionsgemisch wird dann abgekühlt und das Produkt durch Filtration isoliert und durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Katalysatorkonzentration, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch die Verwendung von Durchflussreaktoren beinhalten, um die Effizienz zu verbessern und die Produktionskosten zu senken.

Chemische Reaktionsanalyse

Arten von Reaktionen

N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation Oxide entstehen, während die Reduktion Hydrazinderivate erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Acetohydraziden führen.

Wissenschaftliche Forschungsanwendungen

N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Zwischenprodukt bei der Synthese anderer organischer Verbindungen und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Bestandteil in chemischen Produktionsprozessen eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted acetohydrazides.

Wissenschaftliche Forschungsanwendungen

N’-Cyclohexylidene-2-(3-toluidino)acetohydrazide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Wirkmechanismus

Der Wirkungsmechanismus von N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. So kann sie beispielsweise das Wachstum von Krebszellen hemmen, indem sie die Zellteilung stört und Apoptose induziert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung.

Vergleich Mit ähnlichen Verbindungen

N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

- N'-Cyclohexyliden-2-(4-Toluidino)acetohydrazid

- N'-Cyclohexyliden-2-(2-Toluidino)acetohydrazid

- N'-Cyclohexyliden-2-(4-Ethoxyanilino)acetohydrazid

Diese Verbindungen haben ähnliche chemische Strukturen, unterscheiden sich jedoch in der Position und Art der Substituenten am aromatischen Ring. Die Einzigartigkeit von N'-Cyclohexyliden-2-(3-Toluidino)acetohydrazid liegt in seinem spezifischen Substitutionsschema, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann.

Eigenschaften

CAS-Nummer |

303064-22-4 |

|---|---|

Molekularformel |

C15H21N3O |

Molekulargewicht |

259.35 g/mol |

IUPAC-Name |

N-(cyclohexylideneamino)-2-(3-methylanilino)acetamide |

InChI |

InChI=1S/C15H21N3O/c1-12-6-5-9-14(10-12)16-11-15(19)18-17-13-7-3-2-4-8-13/h5-6,9-10,16H,2-4,7-8,11H2,1H3,(H,18,19) |

InChI-Schlüssel |

ZXGPMMCRGKZRJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)NCC(=O)NN=C2CCCCC2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol](/img/structure/B11978557.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978573.png)

![ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)

![Ethyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978591.png)

![8-Benzylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11978592.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978599.png)

![6-((5Z)-5-{1-[2-(4-Ethoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B11978604.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978619.png)

![diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978636.png)